Cas no 1360869-67-5 (1360869-67-5)

1360869-67-5 structure
1360869-67-5 structure
Product name:1360869-67-5
CAS No:1360869-67-5
MF:C20H16Br2
MW:416.149044036865
CID:4556043

1360869-67-5 Chemical and Physical Properties

Names and Identifiers

    • 1,6-dibromo-3,8-diethyl-3a,10-dihydropyrene
    • 1,6-Dibromo-3,8-diethylpyrene
    • 1360869-67-5
    • Inchi: 1S/C20H16Br2/c1-3-11-9-17(21)15-8-6-14-12(4-2)10-18(22)16-7-5-13(11)19(15)20(14)16/h5-10H,3-4H2,1-2H3
    • InChI Key: OEQLAFPMVXVPAA-UHFFFAOYSA-N
    • SMILES: C1(Br)=C2C3=C4C(C=C2)=C(CC)C=C(Br)C4=CC=C3C(CC)=C1

1360869-67-5 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1150135-250mg
1,6-Dibromo-3,8-diethylpyrene
1360869-67-5 95%
250mg
¥1950.00 2023-04-15
Chemenu
CM561694-1g
1,6-Dibromo-3,8-diethylpyrene
1360869-67-5 95%+
1g
$*** 2023-03-30
Chemenu
CM561694-250mg
1,6-Dibromo-3,8-diethylpyrene
1360869-67-5 95%+
250mg
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1150135-100mg
1,6-Dibromo-3,8-diethylpyrene
1360869-67-5 95%
100mg
¥1170.00 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1150135-1g
1,6-Dibromo-3,8-diethylpyrene
1360869-67-5 95%
1g
¥3900.00 2023-04-15
Chemenu
CM561694-100mg
1,6-Dibromo-3,8-diethylpyrene
1360869-67-5 95%+
100mg
$*** 2023-03-30

Additional information on 1360869-67-5

Research Update on 1360869-67-5: A Promising Small Molecule in Chemical Biology and Drug Discovery

The compound 1360869-67-5, a small molecule with significant potential in chemical biology and pharmaceutical research, has recently garnered attention due to its unique pharmacological properties. This research briefing synthesizes the latest findings related to 1360869-67-5, focusing on its mechanism of action, therapeutic applications, and ongoing development efforts. Recent studies highlight its role as a selective inhibitor of key enzymatic pathways involved in inflammatory and oncogenic processes, positioning it as a promising candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the crystal structure of 1360869-67-5 bound to its target protein, revealing critical interactions that account for its high specificity. The compound demonstrates nanomolar affinity for its primary target, with minimal off-target effects observed in comprehensive selectivity panels. These structural insights have enabled rational design of derivatives with improved pharmacokinetic properties, as reported in subsequent work by the same group.

Preclinical evaluation of 1360869-67-5 in animal models of autoimmune disorders showed remarkable efficacy in reducing disease markers without significant toxicity. The compound's ability to modulate immune responses while maintaining a favorable safety profile suggests potential applications beyond its initial indication scope. Current clinical translation efforts focus on optimizing formulation strategies to address challenges related to bioavailability, as detailed in recent patent applications filed by leading pharmaceutical companies.

From a chemical biology perspective, 1360869-67-5 has emerged as a valuable tool compound for probing cellular signaling networks. Its clean target engagement profile and cell permeability make it particularly useful for pathway validation studies. Several research groups have incorporated this molecule into their chemical genetics toolkits, contributing to a growing body of knowledge about its broader biological effects.

The synthesis and scale-up of 1360869-67-5 present interesting challenges that have spurred innovations in process chemistry. Recent publications describe novel catalytic methods for key steps in its preparation, significantly improving yield and purity while reducing environmental impact. These advancements support the transition from milligram-scale research quantities to kilogram-scale production required for advanced preclinical and clinical studies.

Looking forward, the development trajectory of 1360869-67-5 illustrates the convergence of structural biology, medicinal chemistry, and translational research in modern drug discovery. While additional studies are needed to fully characterize its therapeutic potential, the current data position this molecule as a compelling case study in targeted small molecule development. The research community anticipates further disclosures about clinical candidates derived from this chemical scaffold in the coming years.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd